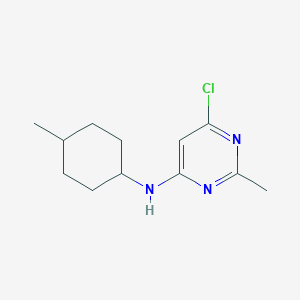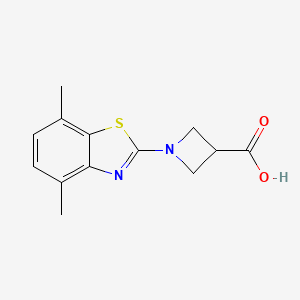![molecular formula C7H6N2O2 B1463786 5-甲基呋喃并[2,3-d]嘧啶-4(3H)-酮 CAS No. 1283372-48-4](/img/structure/B1463786.png)
5-甲基呋喃并[2,3-d]嘧啶-4(3H)-酮
描述
“5-Methylfuro[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is related to “4-Chloro-5-methylfuro[2,3-d]pyrimidine”, which has a molecular weight of 168.58 .
Synthesis Analysis
The synthesis of related compounds involves N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, obtained from Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides .科学研究应用
微管靶向剂
该化合物已用于设计和合成具有强效微管解聚活性的 4-取代的 5-甲基呋喃并[2,3-d]嘧啶 . 这些化合物对多药耐药癌细胞有效 .
规避耐药性
衍生自 5-甲基呋喃并[2,3-d]嘧啶-4(3H)-酮的化合物已显示出规避 P-糖蛋白 (Pgp) 和 βIII-微管蛋白介导的耐药性的能力 . 这特别重要,因为这些机制会限制某些化疗药物如紫杉醇、多西他赛和长春花生物碱的疗效 .
抗肿瘤活性
一种合成的化合物,称为化合物 3,在 NCI 60 种细胞系中,有 47 种细胞系的 GI50 值小于 10 nM . 在 MDA-MB-435 异种移植模型中,化合物 3 具有统计学意义的抗肿瘤作用 .
功能化噻吩并[2,3-d]嘧啶的合成
已经开发出一种有效的方法,从 5-乙酰基-6-氨基嘧啶-4(3H)-硫酮和一系列含有活性氯亚甲基片段的试剂合成功能化的噻吩并[2,3-d]嘧啶 .
2-(噻吩并[2,3-d]嘧啶-6-基)吡啶并[2,3-d]嘧啶的合成
该化合物也已用于合成 2-(噻吩并[2,3-d]嘧啶-6-基)吡啶并[2,3-d]嘧啶 .
N-(4-亚氨基-4-甲基呋喃并[2,3-d]嘧啶-3(4H)-基)苯甲酰胺的合成
生化分析
Biochemical Properties
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with microtubules. It has been identified as a potent microtubule depolymerizing agent, which means it can disrupt the polymerization of tubulin, a key protein involved in cell division . This compound interacts with tubulin by binding to its colchicine site, thereby inhibiting tubulin assembly and leading to microtubule depolymerization . This interaction is crucial as it can circumvent drug resistance mechanisms mediated by P-glycoprotein and βIII-tubulin .
Cellular Effects
The effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells . This compound influences cell function by disrupting microtubule dynamics, which is essential for mitotic spindle formation and chromosome segregation during cell division . Additionally, it affects cell signaling pathways and gene expression related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one exerts its effects through direct binding interactions with tubulin. By binding to the colchicine site on tubulin, it inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization . This inhibition disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptosis . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological toxicity, and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies .
Metabolic Pathways
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells can impact its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is primarily within the cytoplasm, where it interacts with tubulin and microtubules . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity and function are closely associated with its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis .
属性
IUPAC Name |
5-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYXTYRBPCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




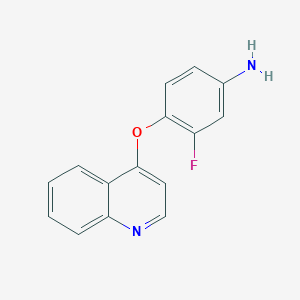
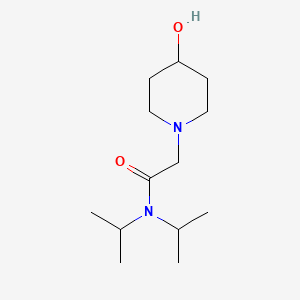

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

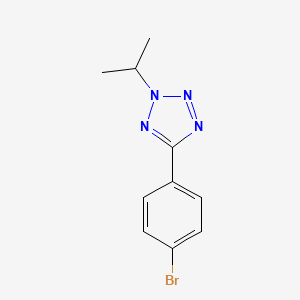
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
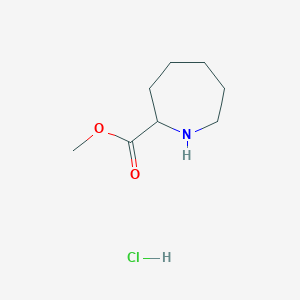
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

